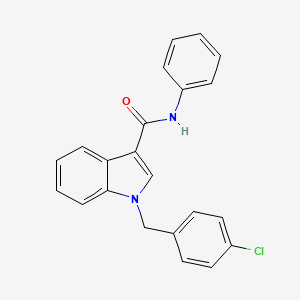

N-(3-Ethynylphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

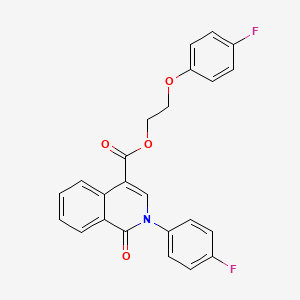

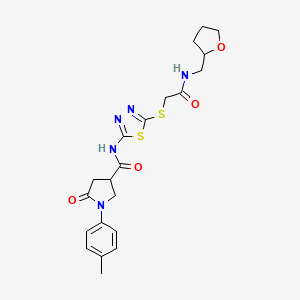

N-(3-Ethynylphenyl)benzamide is a chemical compound with the molecular formula C15H11NO . It is a derivative of benzamide, which is a significant class of amide compounds widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of this compound or similar benzamide derivatives often involves acylation reactions . For instance, N-(3-Amino-4-methylphenyl)benzamide was synthesized by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The process was carried out in a continuous flow microreactor system .Wissenschaftliche Forschungsanwendungen

Electronic and Mesomorphic Properties

An original series of 9,9′-spirobifluorene substituted with N-(ethynylphenyl)benzamide fragments demonstrated the sensitive relationship between substitution patterns and photophysical properties. These compounds, including N-(3-Ethynylphenyl)benzamide, displayed high quantum yields and formed blue emissive mesomorphic materials, which are significant for their potential applications in optoelectronic devices (Thiéry et al., 2015).

Luminescent Ethynyl-Pyrene Liquid Crystals and Gels

This compound derivatives were used in creating functional ethynyl-pyrene compounds. These derivatives exhibited tunable photoluminescence and formed stable liquid crystalline phases with distinct luminescent properties. This research highlights their utility in the fabrication of optoelectronic devices, including field-effect transistors (Diring et al., 2009).

Synthesis of Benzamide Derivatives

A green synthesis method for N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was developed, demonstrating an efficient approach to producing these compounds. Such methods are crucial for the development of new materials and drugs (Sabbaghan & Hossaini, 2012).

Plasticity in Molecular Crystals

Research on a small organic molecule, including N-(4-ethynylphenyl)-3-fluoro-4-(trifluoromethyl)benzamide, revealed its ability to undergo plastic deformation without losing integrity. This study is significant for the development of flexible smart materials and devices (Bhandary et al., 2020).

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, including derivatives of this compound, was studied. This research offers insights into the synthesis and structure of certain organic compounds, which is valuable for pharmaceutical and material science applications (Browne et al., 1981).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

It is known that benzamides, the parent compounds of N-(3-Ethynylphenyl)benzamide, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide derivative and the biomolecules it interacts with.

Cellular Effects

Some benzamides have been found to inhibit NFkB activation and induce apoptosis

Molecular Mechanism

It has been reported that this compound can undergo plastic deformation in single crystals, which can be repeatedly bent and returned to its original shape without loss of integrity . This suggests that this compound may interact with biomolecules in a unique way, potentially influencing their function at the molecular level.

Temporal Effects in Laboratory Settings

It has been reported that this compound can undergo plastic deformation in single crystals , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Eigenschaften

IUPAC Name |

N-(3-ethynylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-2-12-7-6-10-14(11-12)16-15(17)13-8-4-3-5-9-13/h1,3-11H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGMCCAFIFTRAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4,4,4-trifluoro-2-[1-hydroxy-4-[(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-2-yl]-3-oxobutanoate](/img/structure/B2607968.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)

![2-((5-Ethylthiophen-2-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2607980.png)

![1-Chloro-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2607981.png)